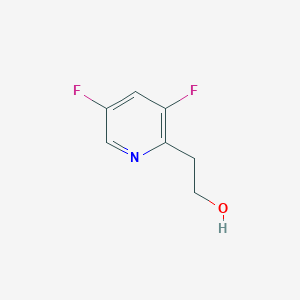

2-(3,5-Difluoropyridin-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

2-(3,5-difluoropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H7F2NO/c8-5-3-6(9)7(1-2-11)10-4-5/h3-4,11H,1-2H2 |

InChI Key |

GHPVPJSAJGYUAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)CCO)F |

Origin of Product |

United States |

Chemical Reactivity and Organic Transformations of 2 3,5 Difluoropyridin 2 Yl Ethan 1 Ol

Reactivity of the Difluoropyridine Moiety

The presence of two fluorine atoms on the pyridine (B92270) ring significantly influences its electronic properties, rendering it highly susceptible to certain types of reactions.

The pyridine ring, being an electron-poor heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of strongly electron-withdrawing fluorine substituents. wikipedia.org Consequently, the fluorine atoms at the 3- and 5-positions of the pyridine ring in 2-(3,5-difluoropyridin-2-yl)ethan-1-ol can be displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the leaving group (in this case, a fluoride (B91410) ion) restores the aromaticity of the ring. The rate of these reactions is largely dependent on the strength of the nucleophile and the stability of the intermediate. Pyridines are particularly reactive in SNAr reactions when substituted at the ortho or para positions, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org

Research has shown that various nucleophiles, including amines, alkoxides, and thiolates, can readily displace fluoride ions in fluorinated pyridines. For instance, reactions of 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles with primary and secondary amines have been shown to proceed via nucleophilic substitution of the chlorine atom. researchgate.net Similarly, the hydroxyl group of the ethan-1-ol side chain in this compound could potentially act as an intramolecular nucleophile under certain conditions, leading to cyclization products.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Pyridines

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | Aminopyridines | wikipedia.org |

| Alkoxides | Alkoxypyridines | acs.org |

| Thiolates | Thiolated Pyridines | N/A |

This table is illustrative and based on the general reactivity of fluorinated pyridines.

A powerful strategy for the functionalization of pyridines, particularly at positions not easily accessible through direct substitution, involves a dearomatization-rearomatization sequence. researchgate.net This approach temporarily disrupts the aromaticity of the pyridine ring to facilitate a desired transformation, followed by a rearomatization step to restore the stable aromatic system. researchgate.net

This strategy has been successfully employed for the meta-C–H functionalization of pyridines. researchgate.net By converting the pyridine into a dearomatized intermediate, such as an oxazinopyridine, it becomes possible to introduce a range of functional groups at the C3 position with high regioselectivity. researchgate.netacs.org The subsequent acid-promoted rearomatization regenerates the pyridine ring, now bearing the new substituent. researchgate.net While direct application to this compound is not explicitly detailed in the provided context, the principles of this methodology suggest potential pathways for its further functionalization.

For example, a dearomatization step could involve the reaction of the pyridine nitrogen with an activating agent, making the ring more susceptible to nucleophilic attack or cycloaddition reactions. rsc.org After the desired functionalization on the dearomatized ring, a subsequent elimination or rearrangement reaction would lead to the rearomatized, functionalized pyridine derivative. rsc.org This strategy has proven effective for introducing various substituents, including alkyl, aryl, and heteroatom groups, onto the pyridine core. acs.org

Transformations Involving the Primary Ethan-1-ol Functionality

The primary alcohol group on the side chain of this compound is a versatile handle for a wide array of organic transformations.

The hydroxyl group can be readily converted into esters and ethers, which are common intermediates for further synthetic manipulations.

Esterification: The formation of esters can be achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. libretexts.org For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst like pyridine can form the corresponding acetate (B1210297) ester. caltech.educaltech.edu This transformation is often used for protection of the hydroxyl group or to introduce a new functional moiety.

Etherification: The synthesis of ethers can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

These derivatizations are crucial for building more complex molecules. The resulting esters and ethers can undergo further reactions, such as hydrolysis back to the alcohol, or serve as precursors for other functional groups.

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistryviews.orglibretexts.org

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. chemistryviews.orglibretexts.org These reagents are selective for the oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated from CrO3 and H2SO4, also known as the Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid. chemistryviews.org

Table 2: Common Oxidizing Agents for Primary Alcohols

| Reagent | Product | Notes | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Milder reagent, stops at the aldehyde stage. | chemistryviews.orglibretexts.org |

| Dess-Martin periodinane (DMP) | Aldehyde | Milder reagent, often preferred over PCC. | libretexts.org |

| Potassium permanganate (KMnO4) | Carboxylic acid | Strong oxidizing agent. | chemistryviews.org |

| Jones Reagent (CrO3/H2SO4) | Carboxylic acid | Strong oxidizing agent. | chemistryviews.org |

The ethan-1-ol side chain can also be a precursor to unsaturated derivatives through dehydration and olefination reactions.

Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form an alkene. smolecule.com This elimination reaction typically follows an E1 or E2 mechanism, depending on the specific reaction conditions and the structure of the alcohol. The product would be 3,5-difluoro-2-vinylpyridine.

Olefination: While not a direct transformation of the alcohol itself, the corresponding aldehyde or ketone (obtained from oxidation) can undergo olefination reactions, such as the Wittig reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide variety of substituted alkenes.

Participation in Multi-component Reactions and Cycloadditions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, and cycloaddition reactions, which form cyclic products, are powerful tools for the efficient construction of complex molecules. However, a comprehensive review of the scientific literature reveals a lack of specific, documented examples of this compound directly participating in named multi-component or cycloaddition reactions.

While pyridine derivatives are known to undergo various MCRs and cycloadditions, the specific reactivity of this compound in these contexts has not been extensively reported. The electronic nature of the difluoropyridine ring and the presence of the flexible ethanol (B145695) side chain could theoretically allow for its participation in such transformations, potentially as a building block for novel heterocyclic systems. Future research may yet explore and delineate the utility of this compound in these efficient synthetic strategies.

Utility as a Precursor for Complex Molecular Architectures in Organic Synthesis

The true synthetic value of this compound lies in its role as a versatile precursor for the construction of more complex and often biologically active molecules. The presence of both a reactive hydroxyl group and an electron-deficient, functionalizable aromatic ring makes it a desirable starting material in medicinal and agrochemical research.

The hydroxyl group can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (such as a tosylate or mesylate) for nucleophilic substitution, or engaged in ether and ester formation. These transformations allow for the extension of the side chain and the introduction of new pharmacophoric elements.

The difluoropyridine ring itself is a key feature, as the fluorine atoms can modulate the physicochemical properties of the final molecule, such as its pKa, lipophilicity, and metabolic stability. This is a common strategy in drug design to enhance pharmacokinetic profiles. The pyridine nitrogen also provides a site for potential N-alkylation or N-oxidation.

While detailed, publicly available synthetic routes starting from this compound are limited, patent literature indicates its use as an intermediate in the preparation of compounds targeting the central nervous system (CNS). Furthermore, structurally related difluoropyridine ethanol derivatives have been employed in the synthesis of analogues of GSK2830371, a notable investigational drug. This highlights the importance of the 2-(3,5-difluoropyridin-2-yl)ethyl motif as a core component in the discovery of novel therapeutics.

The general utility of this compound as a precursor is summarized in the following table, which outlines potential transformations and the resulting complex molecular architectures.

| Precursor Transformation | Reagents/Conditions | Resulting Functional Group | Potential Complex Molecular Architectures |

| Oxidation | PCC, DMP | Aldehyde | Heterocyclic aldehydes, precursors to imines and oximes |

| Oxidation | Jones reagent, KMnO₄ | Carboxylic Acid | Amides, esters, acid chlorides |

| Etherification | NaH, R-X | Ether | Aryl ethers, alkyl ethers with additional functionalities |

| Esterification | Acyl chloride, pyridine | Ester | Bioisosteres for amides, prodrugs |

| Activation of OH | TsCl, MsCl | Tosylate, Mesylate | Precursors for nucleophilic substitution with amines, azides, etc. |

| Nucleophilic Substitution | PBr₃, SOCl₂ | Alkyl Halide | Versatile intermediates for further C-C and C-N bond formation |

These transformations underscore the role of this compound as a foundational building block, providing access to a wide array of more complex structures for various applications in chemical and pharmaceutical research.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Pyridines (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. The expected signals for this compound would include distinct resonances for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanol (B145695) side chain. The aromatic protons are expected to appear as multiplets due to coupling with each other (¹H-¹H coupling) and with the neighboring fluorine atoms (¹H-¹⁹F coupling). The methylene (B1212753) protons (-CH₂-) of the ethanol group would likely appear as two separate signals, each split into multiplets by coupling to each other and to the hydroxyl proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven signals are expected: five for the difluoropyridine ring and two for the ethanol side chain. A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbon atoms bonded to or near fluorine atoms. fluorine1.ru The magnitude of the coupling constant (J_CF) is indicative of the proximity of the carbon to the fluorine, with one-bond couplings (¹J_CF) being significantly larger than two- or three-bond couplings. fluorine1.ru

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, the ¹⁹F nucleus is highly amenable to NMR analysis. huji.ac.il ¹⁹F NMR spectroscopy is particularly sensitive to the electronic environment, resulting in a wide range of chemical shifts that can provide detailed structural information. biophysics.orgnih.gov For this compound, the two fluorine atoms at the 3- and 5-positions are chemically non-equivalent and are expected to produce two distinct signals. These signals would likely appear as multiplets due to coupling with the adjacent aromatic protons.

While specific experimental data for this compound is not available in the cited literature, the expected NMR data can be predicted based on the analysis of similar fluorinated pyridine structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine H-4 | ~7.0-7.5 | Multiplet (ddd) | J_HH, J_HF |

| Pyridine H-6 | ~8.0-8.4 | Multiplet (dd) | J_HH, J_HF |

| -CH₂- (adjacent to ring) | ~3.0-3.5 | Triplet (t) | J_HH |

| -CH₂- (adjacent to OH) | ~3.9-4.3 | Triplet (t) | J_HH |

| -OH | Variable | Singlet (s) or Triplet (t) | J_HH (if coupling) |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Pyridine C-2 | ~155-160 | ²J_CF |

| Pyridine C-3 | ~158-163 | ¹J_CF (large) |

| Pyridine C-4 | ~115-120 | ²J_CF |

| Pyridine C-5 | ~158-163 | ¹J_CF (large) |

| Pyridine C-6 | ~135-140 | ³J_CF |

| -CH₂- (adjacent to ring) | ~35-40 | None |

| -CH₂- (adjacent to OH) | ~60-65 | None |

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine F-3 | -110 to -130 | Multiplet |

| Pyridine F-5 | -110 to -130 | Multiplet |

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H group (a broad band around 3200-3600 cm⁻¹), aliphatic C-H bonds (around 2850-3000 cm⁻¹), aromatic C-H bonds (around 3000-3100 cm⁻¹), and C=C/C=N bonds of the pyridine ring (around 1400-1600 cm⁻¹). Crucially, strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the difluoropyridine ring exhibit characteristic absorptions in the UV region, typically corresponding to π→π* transitions. researchgate.net The position and intensity of these absorption maxima can be influenced by the substituents on the ring and the solvent used for the measurement. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 |

| C-F (Aryl Fluoride) | Stretching | 1100-1300 (Strong) |

| C-O (Alcohol) | Stretching | 1050-1200 |

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₇H₇F₂NO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The calculated exact mass is 159.0496 u. The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value. Furthermore, characteristic fragment ions would be observed, resulting from the cleavage of weaker bonds. Common fragmentation pathways would likely include the loss of a water molecule (M-18), loss of a CH₂OH radical (M-31), or cleavage of the bond between the pyridine ring and the ethanol side chain.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₇F₂NO]⁺ | 159.05 | Molecular Ion |

| [M-H₂O]⁺ | [C₇H₅F₂N]⁺ | 141.04 | Loss of water |

| [M-CH₂OH]⁺ | [C₆H₄F₂N]⁺ | 128.03 | Loss of hydroxymethyl radical |

| [C₅H₂F₂N-CH₂]⁺ | [C₆H₄F₂N]⁺ | 128.03 | Benzylic cleavage |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique offers definitive proof of a molecule's structure by determining bond lengths, bond angles, and torsional angles with high precision. nih.gov

A literature search indicates that a single-crystal X-ray structure for this compound has not been reported. If suitable crystals could be grown, an X-ray diffraction study would confirm the connectivity established by NMR and provide valuable insights into its solid-state conformation. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing. nih.gov Analysis of related structures shows that π–π stacking and C—H⋯F interactions are also vital in determining the crystal packing of fluorinated aromatic compounds. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient way to predict a wide range of molecular properties with good accuracy. nih.gov For 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol, DFT calculations can offer deep insights into its stability, reactivity, and the influence of the fluorine substituents on the pyridine (B92270) ring.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller gap generally implies higher reactivity. rsc.org In the context of fluoro-pyridyl systems, the strong electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

DFT calculations also allow for the mapping of the electrostatic potential (ESP) surface, which visualizes the charge distribution across the molecule. This map helps in identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group would be expected to be electron-rich centers, while the carbon atoms attached to the fluorine atoms would be electron-deficient.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. psu.edu For instance, studies on substituted pyridines have successfully used these DFT-based descriptors to rationalize and predict their nucleophilic character. ias.ac.inresearcher.life

Below is an illustrative table of the type of data that would be generated from a DFT study on this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy (Hartree) | -589.123 | Indicates the stability of the molecule's optimized geometry. |

| EHOMO (eV) | -7.15 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -0.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 6.17 | Indicates chemical reactivity and kinetic stability. rsc.org |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 3.085 | Measures resistance to change in electron distribution. nih.gov |

| Global Electrophilicity (ω) | 2.78 | Quantifies the electrophilic nature of the molecule. nih.gov |

Molecular Dynamics and Quantum Chemical Calculations for Conformational Analysis

The presence of a flexible ethanol (B145695) side chain attached to the rigid difluoropyridine ring means that this compound can exist in multiple conformations. Understanding these conformational preferences is essential as they can significantly influence the molecule's biological activity and physical properties. Molecular dynamics (MD) simulations and quantum chemical calculations are the primary tools for performing conformational analysis. unipd.itnih.gov

MD simulations model the atomic movements of a molecule over time, providing a dynamic picture of its conformational landscape. nih.gov By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most populated (i.e., most stable) conformations and the pathways for interconversion between them.

Quantum chemical calculations, often performed using DFT or ab initio methods, can be used to calculate the potential energy surface of the molecule as a function of specific dihedral angles. nih.gov This allows for the precise determination of the energies of different conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, the key dihedral angles to investigate would be those around the C-C and C-O bonds of the ethanol side chain. The interplay between steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen or fluorine atoms would be a primary focus of such a study.

An illustrative summary of results from a conformational analysis is presented in the table below.

| Conformer | Key Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) (Illustrative) | Population (%) at 298 K (Illustrative) | Key Features |

|---|---|---|---|---|

| 1 (Global Minimum) | -65.8 | 0.00 | 75.2 | Gauche conformation, potential for intramolecular H-bond with pyridine N. |

| 2 | 178.5 | 1.52 | 24.1 | Anti conformation, extended structure. |

| 3 | 68.2 | 3.10 | 0.7 | Gauche conformation, sterically less favorable. |

Computational Prediction and Validation of Reaction Mechanisms and Selectivity in Fluoro-Pyridyl Systems

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, predicting their outcomes, and understanding the origins of selectivity (chemo-, regio-, and stereo-selectivity). rsc.org For fluoro-pyridyl systems like this compound, computational studies can predict how the molecule will behave in various chemical transformations.

DFT calculations are frequently employed to map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. The activation energy, determined by the energy difference between the reactants and the highest-energy transition state, is a key factor in predicting the reaction rate. By comparing the activation energies of competing reaction pathways, chemists can predict which product is likely to form preferentially.

In the context of fluoro-pyridyl systems, computational studies can be particularly insightful. For example, they can help predict the regioselectivity of further electrophilic aromatic substitution on the pyridine ring, taking into account the directing effects of the fluorine atoms and the ethanol side chain. princeton.edu They can also model reactions involving the hydroxyl group, such as esterification or oxidation, to understand how the electronic properties of the difluoropyridine moiety influence the reactivity of the side chain. Mechanistic studies on related systems have demonstrated that a combination of steric and electronic factors, which can be accurately modeled computationally, often governs the regioselectivity of reactions on the pyridine ring. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular compound are determined not only by its intramolecular features but also by how the molecules pack together in the crystal lattice. The arrangement of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions in a crystal structure. rsc.orgresearchgate.net

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. scirp.org By mapping properties like normalized contact distance (dnorm) onto this surface, it is possible to identify specific regions of close intermolecular contacts. Red spots on a dnorm map, for instance, highlight contacts that are shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds.

For this compound, one would expect a variety of intermolecular interactions, including:

O-H···N hydrogen bonds: Strong interactions between the hydroxyl group of one molecule and the pyridine nitrogen of another.

C-H···F and C-H···O weak hydrogen bonds: The presence of fluorine and oxygen atoms creates opportunities for numerous weaker hydrogen bonds.

π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules. acs.org

F···F and H···H contacts: These are generally weaker, dispersive interactions but can be significant in number.

An illustrative breakdown of intermolecular contacts from a Hirshfeld surface analysis is shown in the table below.

| Interaction Type | Contribution to Hirshfeld Surface (%) (Illustrative) | Description |

|---|---|---|

| H···H | 45.5 | Represents the largest contribution, typical for organic molecules. |

| F···H / H···F | 22.8 | Significant contribution from C-H···F weak hydrogen bonds. |

| O···H / H···O | 15.2 | Highlights the presence of strong O-H···N and weaker C-H···O hydrogen bonds. |

| C···H / H···C | 8.5 | Represents contacts involving the aromatic and aliphatic C-H groups. |

| F···C / C···F | 3.1 | Indicates close contacts between fluorine and carbon atoms. |

| Other (N···H, F···F, etc.) | 4.9 | Contributions from other less frequent interactions. |

Advanced Applications and Future Research Directions in Fluorinated Heterocyclic Alcohols

Development of Novel Synthetic Methodologies for Difluoropyridine Derivatives

The synthesis of difluoropyridine derivatives, the core of compounds like 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol, is a critical area of research. Traditional methods often require harsh conditions or multi-step procedures. Recent advancements focus on more efficient and versatile approaches, such as C-H functionalization, which allows for the direct introduction of functional groups onto the pyridine (B92270) ring.

One notable development is the Rh(III)-catalyzed synthesis of multi-substituted 3-fluoropyridines. nih.govnih.gov This method utilizes α-fluoro-α,β-unsaturated oximes and alkynes as coupling partners. The reaction proceeds via a redox-neutral sequence involving vinylic C-H rhodation, alkyne insertion, and subsequent C-N bond formation. snnu.edu.cn A key advantage of this approach is its tolerance to a variety of functional groups on both the oxime and alkyne, including aryl, heteroaryl, and alkyl substituents. nih.govnih.gov Furthermore, the use of terminal alkynes has been shown to proceed with high regioselectivity, providing a single isomer of the 3-fluoropyridine product. nih.govnih.gov The reactions can often be conveniently set up in the air, adding to their practicality. nih.gov

Table 1: Examples of Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

| Oxime Substituent (β-position) | Alkyne | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl | Diphenylacetylene | 2,4,5,6-Tetraphenyl-3-fluoropyridine | Good | nih.gov |

| Furyl | 1-Phenyl-1-propyne | 2-Furyl-5-methyl-4-phenyl-3-fluoropyridine | Moderate to Excellent | nih.gov |

This table is illustrative and based on the general scope described in the cited literature.

These emerging C-H functionalization strategies represent a significant step forward in the synthesis of complex difluoropyridine derivatives, offering more direct and atom-economical routes compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Exploration of New Catalytic Systems for Asymmetric Synthesis of Chiral Fluoro-Pyridyl Alcohols

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of catalytic systems for the asymmetric synthesis of chiral alcohols, including fluoro-pyridyl alcohols, is of paramount importance. Research in this area is focused on achieving high enantioselectivity and broad substrate scope.

A promising approach is the use of chemoenzymatic methods. For instance, the alcohol dehydrogenase from Lactobacillus kefir has been successfully employed for the asymmetric reduction of prochiral α-halogenated acyl pyridine derivatives to their corresponding chiral alcohols. nih.govresearchgate.net This enzymatic system demonstrates high enantiomeric excess (95–>99%) and good to excellent yields (up to 98%). nih.govresearchgate.net The process involves the initial synthesis of the prochiral ketone from readily available picoline derivatives, followed by the enzymatic reduction. nih.gov

Table 2: Chemoenzymatic Asymmetric Reduction of α-Fluorinated Pyridyl Ketones

| Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| 2-(1-Oxo-2,2-difluoroethyl)pyridine | ADH from Lactobacillus kefir | (R)-2-(1-Hydroxy-2,2-difluoroethyl)pyridine | >99% | High | nih.govresearchgate.net |

This table is illustrative and based on the findings reported in the cited literature.

In addition to enzymatic catalysts, transition metal-based systems are also being extensively investigated. Asymmetric transfer hydrogenation (ATH) using Noyori-type ruthenium catalysts has proven effective for the reduction of various ketones, including those with fluorine substituents. rug.nlsigmaaldrich.com These catalysts, often employing chiral diamine ligands, can achieve high enantioselectivity in the reduction of aryl heteroaryl ketones. scielo.br The reaction kinetics of these systems have been studied to optimize reaction conditions for the production of enantiomerically pure alcohols. rug.nl Rhodium(III) complexes with C2-symmetric fluorene-ligands have also been developed for the ATH of aromatic ketones in aqueous media, offering a more environmentally friendly approach. scielo.br

The exploration of these diverse catalytic systems, spanning from biocatalysis to organometallic chemistry, is crucial for the efficient and selective synthesis of chiral fluoro-pyridyl alcohols, which are valuable building blocks for the pharmaceutical industry.

Strategies for Late-Stage Functionalization of Complex Molecules with Fluoro-Pyridyl Moieties

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage in the synthetic sequence, thereby enabling rapid exploration of structure-activity relationships (SAR). The introduction of fluoro-pyridyl moieties into drug candidates can significantly impact their pharmacological properties.

A highly effective LSF strategy involves a tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) sequence. nih.govnih.govacs.org This approach utilizes the direct fluorination of a pyridine or diazine ring at the position adjacent to the nitrogen atom, followed by the displacement of the newly installed fluoride (B91410) with a variety of nucleophiles. nih.govnih.govacs.org Silver(II) fluoride (AgF₂) has been identified as a broadly applicable and safe reagent for the initial C-H fluorination step, which often proceeds at ambient temperature with high selectivity. researchgate.netscispace.comberkeley.edu

The resulting 2-fluoropyridine is an excellent electrophile for SNAr reactions, reacting with a wide range of nucleophiles under mild conditions. nih.govorgsyn.org This is due to the high electronegativity of fluorine, which accelerates the rate of SNAr compared to other halogens. nih.govacs.org This two-step process has been successfully applied to the late-stage modification of medicinally important compounds. nih.govnih.govacs.org

Table 3: Nucleophiles for Late-Stage Functionalization via SNAr of 2-Fluoropyridines

| Nucleophile Class | Example Nucleophile | Functional Group Introduced | Reference |

|---|---|---|---|

| O-Nucleophiles | Sodium Ethoxide | Ethoxy | nih.govacs.org |

| N-Nucleophiles | Morpholine | Morpholinyl | nih.gov |

| S-Nucleophiles | Sodium Thiophenoxide | Phenylthio | nih.gov |

This table provides examples of nucleophile classes that can be used in the SNAr reaction with 2-fluoropyridines for late-stage functionalization.

This LSF strategy provides a versatile and efficient means to introduce diverse functionalities into complex molecules containing a pyridine ring, facilitating the rapid generation of analog libraries for biological screening.

Bioisosteric Replacements and Rational Scaffold Design Utilizing Fluorinated Alcohol Structures

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of rational drug design. Fluorinated groups are often employed as bioisosteres due to the unique properties of the fluorine atom.

The difluoromethyl group (CF₂H) is increasingly recognized as a bioisostere of hydroxyl (OH), thiol (SH), and amine (NH₂) groups. acs.orgnih.govh1.co It can act as a "lipophilic hydrogen bond donor," a concept that is being actively examined. acs.orgnih.govh1.co While the hydrogen bond donating capacity of the CF₂H group is on a scale similar to thiophenol and aniline, it is not as strong as that of a hydroxyl group. acs.orgnih.gov The introduction of a difluoromethyl group can also enhance lipophilicity, although the effect is context-dependent. acs.orgnih.gov These properties make the difluoromethyl group a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

In the context of fluorinated heterocyclic alcohols, the entire fluoro-pyridyl ethanol (B145695) moiety can be considered in rational scaffold design. The fluorinated pyridine ring can influence metabolic stability and binding interactions, while the chiral alcohol function provides a key point for stereospecific interactions with biological targets. frontiersin.orgmdpi.comnih.gov The strategic placement of fluorine atoms on the pyridine ring can modulate the pKa of the nitrogen atom, affecting solubility, permeability, and protein binding. mdpi.comrsc.org The strong C-F bond can also block sites of metabolism, increasing the half-life of a drug. frontiersin.org

Emerging Trends and Sustainable Practices in Green Chemistry for Fluorinated Compounds

The synthesis of fluorinated compounds has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. tandfonline.com There is a growing emphasis on developing more sustainable and environmentally friendly approaches to fluorination, aligning with the principles of green chemistry. researchgate.net

One emerging trend is the development of PFAS-free synthesis routes. sciencedaily.comchemistryworld.com Per- and polyfluoroalkyl substances (PFAS) are persistent environmental pollutants, and their use in chemical synthesis is coming under increasing scrutiny. Researchers are exploring alternative fluorinating agents and methodologies that avoid the use of PFAS reagents. sciencedaily.com For example, methods that utilize simple fluoride salts like cesium fluoride as the fluorine source are being developed. sciencedaily.com

Another key area of research is the development of catalytic fluorination reactions that are safer and more efficient than traditional stoichiometric methods. criver.com This includes the design of synthetic catalysts that can mimic the action of natural fluorinase enzymes, which catalyze the formation of C-F bonds under ambient conditions. criver.com Such catalysts could enable the use of readily available and less hazardous fluoride sources, such as potassium fluoride. criver.com

The development of these sustainable practices is crucial for the future of fluorine chemistry, ensuring that the benefits of fluorinated compounds in medicine and other fields can be realized with minimal environmental impact. eurekalert.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-Difluoropyridin-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine-derived alcohols often involves refluxing precursor compounds in polar solvents like ethanol. For example, details a procedure where intermediates are refluxed in ethanol for 2 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture to purify the product . To optimize yields, researchers should systematically vary parameters such as reaction time, temperature (e.g., 60–80°C), and solvent polarity. Monitoring by TLC or HPLC can identify incomplete reactions, while recrystallization solvents (e.g., DMF/EtOH vs. acetonitrile) can influence purity and crystal morphology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.